N-(4-propoxybenzyl)tryptophan
Description
N-(4-Propoxybenzyl)tryptophan is a synthetic tryptophan derivative characterized by a 4-propoxybenzyl group attached to the amino nitrogen of the tryptophan backbone. Tryptophan, an essential amino acid, serves as a precursor for serotonin and melatonin biosynthesis and plays roles in immune regulation via indoleamine 2,3-dioxygenase (IDO)-mediated catabolism . The substitution of the 4-propoxybenzyl moiety introduces structural modifications that may alter its physicochemical properties, bioavailability, and biological activity compared to unmodified tryptophan or related derivatives.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.434 |
IUPAC Name |
3-(1H-indol-3-yl)-2-[(4-propoxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C21H24N2O3/c1-2-11-26-17-9-7-15(8-10-17)13-22-20(21(24)25)12-16-14-23-19-6-4-3-5-18(16)19/h3-10,14,20,22-23H,2,11-13H2,1H3,(H,24,25) |
InChI Key |
AXYLGDRYALPNLZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methoxybenzyl)tryptophan ()
- Structure : Features a 4-methoxybenzyl group instead of 4-propoxybenzyl.
- Key Differences : The methoxy group (OCH₃) has shorter chain length and lower lipophilicity compared to the propoxy group (OCH₂CH₂CH₃).
- Implications : Increased lipophilicity in N-(4-propoxybenzyl)tryptophan may enhance membrane permeability and metabolic stability, though this requires experimental validation.
N-Phenethylpiperidine Oxalate (AC 927; )
- Structure : Contains a phenethyl-piperidine core instead of a tryptophan backbone.
- Key Differences : AC 927 is a σ-receptor ligand, whereas this compound’s indole ring may target IDO or serotonin pathways.
- Pharmacological Relevance : AC 927’s affinity for σ-receptors suggests divergent mechanisms compared to tryptophan derivatives, which are more likely to modulate neurotransmitter or immune pathways .
Benzyl-Substituted Compounds with Pharmacological Activity
Protonitazene ()
- Structure : Contains a 4-propoxybenzyl group attached to a benzimidazole core (N,N-diethyl-2-[5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl]ethanamine).
- Key Differences : Protonitazene’s benzimidazole scaffold and nitro group confer opioid receptor activity, while this compound’s indole ring suggests distinct targets (e.g., IDO or 5-HT receptors).
- Regulatory Status: Protonitazene is a Schedule I controlled substance due to hallucinogenic and analgesic properties, highlighting the critical impact of core structure on biological activity .
Immunomodulatory Tryptophan Derivatives
IDO Pathway Modulators ()
- Role of Tryptophan Catabolism : IDO catalyzes tryptophan degradation to kynurenines, suppressing T-cell activity and enabling fetal tolerance during pregnancy.
- Comparison: this compound may interfere with IDO activity by acting as a substrate analog, similar to 1-methyl-tryptophan (a known IDO inhibitor). However, the bulky 4-propoxybenzyl group could sterically hinder enzyme binding compared to smaller derivatives.
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